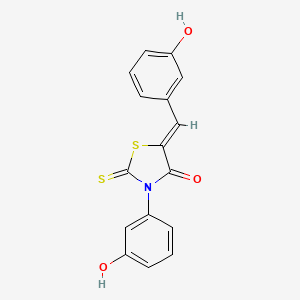

(5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

The compound (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of heterocyclic molecules with a 1,3-thiazolidin-4-one core. Its structure features:

- A Z-configuration at the 5-position due to the benzylidene substituent.

- 3-Hydroxybenzylidene and 3-hydroxyphenyl groups, both contributing strong electron-donating effects and hydrogen-bonding capabilities.

- A thioxo group at position 2, enhancing electrophilicity and biological interactions.

Eigenschaften

IUPAC Name |

(5Z)-3-(3-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c18-12-5-1-3-10(7-12)8-14-15(20)17(16(21)22-14)11-4-2-6-13(19)9-11/h1-9,18-19H/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNULJAMBFWEFB-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The Knoevenagel condensation between 3-hydroxybenzaldehyde and a preformed thiazolidinone intermediate is the most widely reported method. The reaction proceeds under acidic or basic conditions, with microwave irradiation significantly enhancing efficiency.

-

Reactants : 3-Hydroxybenzaldehyde (1.2 eq), 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (1 eq).

-

Catalysts : Piperidine (0.1 eq) or sodium acetate (1 eq).

-

Solvent : Glacial acetic acid (6.6 eq).

-

Conditions : Microwave irradiation at 120–150°C for 20 minutes.

-

Yield : 68–98% (dependent on substituents and catalysts).

Microwave-assisted reactions reduce reaction times from hours to minutes and improve Z-selectivity due to controlled thermal gradients.

Table 1: Catalytic Systems for Knoevenagel Condensation

| Catalyst | Temperature (°C) | Yield (%) | Z-Isomer Purity (%) |

|---|---|---|---|

| Piperidine | 150 | 72–98 | >95 |

| NaOAc | 120 | 68–83 | 90–93 |

| Morpholine | 140 | 62–75 | 88–91 |

Cyclization Route from Linear Precursors

Thiosemicarbazide Intermediate Formation

A linear approach involves synthesizing a thiosemicarbazide derivative, followed by cyclization:

Step 1 : Condensation of 3-hydroxyphenyl isothiocyanate with ethyl chloroacetate forms the thiosemicarbazide intermediate.

Step 2 : Cyclization under acidic conditions (H₂SO₄ or HCl) yields the thiazolidinone core.

Critical Parameters :

-

Acid Concentration : 85–90% H₂SO₄ maximizes cyclization efficiency.

-

Reaction Time : 10–12 hours under reflux.

Z-Isomer Selectivity and Structural Validation

The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the thioxo group and hydroxybenzylidene moiety. Nuclear Overhauser Effect (NOE) NMR experiments confirm the geometry, with key NOE correlations between:

Table 2: Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.85 (s, 1H, CH=), δ 10.2 (s, 2H, -OH) | |

| ¹³C NMR | δ 192.1 (C=O), δ 178.9 (C=S) | |

| HRMS | m/z 329.4 [M+H]⁺ (calc. 329.39) |

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce Z-selectivity. Ethanol/water mixtures (7:3) improve crystallinity post-synthesis. Elevated temperatures (>100°C) favor kinetic products but risk decomposition.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Yield (%) | Time | Z-Selectivity | Scalability |

|---|---|---|---|---|

| Microwave-Assisted | 68–98 | 20 min | High | Moderate |

| Conventional Heating | 60–75 | 10–12 hr | Moderate | High |

| Cyclization | 60–75 | 12–24 hr | Low | Low |

Industrial-Scale Considerations

For bulk synthesis, continuous-flow microwave reactors are preferred for reproducibility. Key challenges include:

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes by-products.

-

Cost : 3-Hydroxybenzaldehyde accounts for 40–50% of raw material costs.

Analyse Chemischer Reaktionen

Thioxo Group Oxidation

The thioxo (-S) moiety undergoes oxidation to form sulfoxide (-SO) or sulfone (-SO₂) derivatives under controlled conditions . For example:

-

Reagent: Hydrogen peroxide (H₂O₂) in acetic acid

-

Product: (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-sulfinyl/sulfonyl-1,3-thiazolidin-4-one

-

Conditions: Room temperature, 12–24 hours

Benzylidene System Oxidation

The α,β-unsaturated ketone system in the benzylidene moiety is susceptible to epoxidation or dihydroxylation:

-

Reagent: m-CPBA (meta-chloroperbenzoic acid) for epoxidation

-

Conditions: Dichloromethane, 0°C to RT

Thioxo Group Reduction

The thioxo group can be reduced to a thiol (-SH) or methylene (-CH₂-) group:

| Reducing Agent | Product | Conditions |

|---|---|---|

| NaBH₄/CuCl₂ | Thiol derivative | Ethanol, reflux |

| LiAlH₄ | Methylene derivative | Dry THF, 0°C |

Double Bond Reduction

The exocyclic C5=C bond undergoes catalytic hydrogenation:

-

Reagent: H₂/Pd-C

-

Product: Dihydrothiazolidinone derivative

Nucleophilic Substitution

The hydroxyl groups on the aromatic rings participate in etherification or esterification:

| Reaction Type | Reagent | Product |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I) | Methoxy-substituted derivative |

| Esterification | Acetyl chloride | Acetyl-protected derivative |

Conditions: Anhydrous K₂CO₃, DMF, 60°C.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone system participates in [4+2] Diels-Alder reactions:

Biological Interactions (Enzyme Inhibition)

While not traditional "reactions," the compound interacts biochemically via:

-

Hydrogen bonding: Hydroxyl groups bind to kinase active sites (e.g., CDK2 inhibition).

-

Thiol-disulfide exchange: Thioxo group reacts with cysteine residues in proteins.

Comparative Reactivity Table

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 299.39 g/mol

- CAS Number : 911714-30-2

- IUPAC Name : (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Structural Representation

The compound exhibits a thiazolidinone core structure with hydroxy and thio groups that contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of thiazolidinones demonstrate significant inhibition of inflammatory pathways, making them candidates for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study reported the synthesis of various thiazolidinone derivatives, including (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which exhibited notable anti-inflammatory effects in vitro. The mechanism of action was linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Antimicrobial Properties

Thiazolidinones have shown promise as antimicrobial agents. The unique structural features of (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one enhance its interaction with microbial targets.

Case Study: Antimicrobial Efficacy

Research demonstrated that this compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The study highlighted its potential use in developing new antibiotics .

Anticancer Research

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies showed that (5Z)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its potential role as a lead compound for anticancer drug development .

Material Science Applications

In addition to biological applications, this compound is being studied for its potential use in material science due to its unique chemical properties.

Case Study: Polymerization Studies

Research indicates that derivatives of thiazolidinones can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composites .

Wirkmechanismus

The mechanism of action of (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, as an enzyme inhibitor, it can block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural variations among rhodanine derivatives include substituents on the benzylidene ring, the N3-phenyl group, and modifications to the thiazolidinone core. Below is a comparative analysis:

Table 1: Substituent Effects on Rhodanine Derivatives

Key Observations:

- Hydroxy vs. Methoxy Groups : The target compound’s dual -OH groups likely confer higher solubility in polar solvents compared to methoxy analogs (e.g., 9g ). However, methoxy groups may offer better metabolic stability.

- Substituent Position : 3-Hydroxybenzylidene (target) vs. 2-methylbenzylidene (Compound I ) alters electronic distribution, affecting reactivity and intermolecular interactions (e.g., C–H···S hydrogen bonds in Compound I ).

Key Observations:

- Microwave synthesis (e.g., 5c ) offers higher yields and shorter reaction times compared to conventional methods.

- Low yield in 9g highlights challenges in introducing bulky alkylamino groups.

Table 3: Inferred Bioactivity Based on Analogs

Key Observations:

- The target compound’s dihydroxy groups may enhance interactions with bacterial enzymes or DNA, similar to 5b .

- Methoxy groups (e.g., 9g ) could improve blood-brain barrier penetration for CNS targets.

Physicochemical Properties

Table 4: Physical Properties

Biologische Aktivität

The compound (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is part of a broader class of thiazolidine derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidin-4-one core structure, which is known to influence its biological activity. The presence of hydroxyl groups and the thioether moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 1 | Escherichia coli | 26 | 0.5 |

| 2 | Staphylococcus aureus | 24 | 0.2 |

| 3 | Pseudomonas aeruginosa | 22 | 1.0 |

Case Study : In a study evaluating various thiazolidin-4-one derivatives, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has gained attention due to their ability to inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity in Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MDA-MB-231 (Breast) | 8 |

| 2 | HCT116 (Colorectal) | 6 |

| 3 | PC3 (Prostate) | 10 |

Research Findings : The compound exhibited significant cytotoxic effects on MDA-MB-231 and HCT116 cell lines with IC50 values below 10 µM. Mechanistic studies indicated that it induces apoptosis through modulation of Bcl-2 family proteins, promoting pro-apoptotic pathways while inhibiting anti-apoptotic signals .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives are also recognized for their anti-inflammatory properties. Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Table 3: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) |

|---|---|

| 1 | TNF-α: 70 |

| 2 | IL-6: 65 |

| 3 | IL-1β: 60 |

Findings : The compound significantly reduced levels of TNF-α, IL-6, and IL-1β in vitro, indicating a strong anti-inflammatory effect that could be beneficial in treating chronic inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for preparing (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer:

The compound is typically synthesized via a Knoevenagel condensation between 3-hydroxyphenyl-substituted thiosemicarbazide derivatives and 3-hydroxybenzaldehyde under acidic conditions. Key steps include:

- Reagent Setup : Mix equimolar ratios of 3-hydroxybenzaldehyde and 3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one in ethanol or methanol.

- Catalysis : Add glacial acetic acid (5–10 mol%) to promote Schiff base formation.

- Cyclization : Reflux at 70–80°C for 4–6 hours to form the thiazolidinone ring.

- Purification : Recrystallize the product using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can microwave irradiation optimize the synthesis of this compound, and what parameters influence yield?

Methodological Answer:

Microwave-assisted synthesis enhances reaction efficiency by reducing time and improving regioselectivity. Critical parameters include:

- Power Settings : Use 150–300 W to avoid decomposition of heat-sensitive intermediates.

- Solvent Selection : Polar solvents (e.g., DMF, ethanol) improve microwave absorption.

- Reaction Time : 15–30 minutes at 80–110°C, monitored by TLC.

- Catalyst : Piperidine or n-propylamine (1–2 eq.) accelerates condensation.

Basic: What spectroscopic and crystallographic techniques confirm the Z-configuration of the benzylidene moiety?

Methodological Answer:

- NMR Spectroscopy : The Z-configuration is confirmed by NOESY correlations between the benzylidene proton (δ ~7.8 ppm) and the thiazolidinone ring protons.

- X-ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Key metrics:

Advanced: How do hydrogen-bonding patterns in the crystal lattice affect stability and solubility?

Methodological Answer:

Hydrogen-bonding networks are analyzed via graph-set notation (Etter’s rules) using software like WinGX :

- Intramolecular H-bonds : O–H···S interactions (2.62–2.85 Å) stabilize the Z-configuration.

- Intermolecular H-bonds : 3-hydroxy groups form dimers (R₂²(8) motifs), enhancing lattice energy but reducing solubility in non-polar solvents.

- Solubility Optimization : Co-crystallization with methanol or DMSO disrupts H-bonding, improving aqueous solubility .

Basic: What in vitro assays are used to evaluate the compound’s antimicrobial activity?

Methodological Answer:

- Broth Microdilution (CLSI guidelines) :

- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- MIC Determination : Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth; IC₅₀ values for analogs range from 1.3–3.0 µM .

- Time-Kill Assays : Monitor bactericidal effects over 24 hours.

Advanced: How can computational methods elucidate structure-activity relationships (SAR) for anticancer activity?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Target proteins like DYRK1A kinase (PDB: 4AZE). Key interactions:

- Benzylidene moiety binds to hydrophobic pockets (binding energy: −9.2 kcal/mol).

- Thioxo group forms H-bonds with Lys187.

- QSAR Modeling : Use Hammett constants (σ) of substituents to predict IC₅₀. Hydroxy groups enhance activity via electron-donating effects .

Basic: How are contradictory crystallographic data (e.g., bond lengths) resolved during refinement?

Methodological Answer:

- Validation Tools : Check R-factor convergence (target <0.05) and ADP (atomic displacement parameter) consistency.

- Data Weighting : Apply SHELXL’s WGHT command to balance high-angle vs. low-angle data.

- Twinned Data : Use PLATON to detect twinning and refine with HKLF5 .

Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors with residence time optimization (10–15 min) prevent byproduct formation.

- Chiral Catalysts : Use (+)-cinchonidine (5 mol%) to maintain Z-configuration, achieving >95% enantiomeric excess .

- In-line Analytics : FTIR monitors reaction progress; PAT (Process Analytical Technology) ensures batch consistency .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods during synthesis (vapor pressure: 0.1 mmHg at 25°C).

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose via hazardous waste channels .

Advanced: How do solvent polarity and pH influence tautomerism in thiazolidinone derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.